molecular formula C23H25F2N3O2 B10836957 4-fluoro-N-[2-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]ethyl]benzamide

4-fluoro-N-[2-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]ethyl]benzamide

Cat. No.: B10836957
M. Wt: 413.5 g/mol
InChI Key: BPCQYJWHRHUHQC-UHFFFAOYSA-N
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Description

The compound US9127005, P2C, is a selective inhibitor of phospholipase D1 (PLD1). Phospholipase D1 is an enzyme involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This compound has been studied for its potential therapeutic applications, particularly in the context of antiviral therapies and cancer treatment .

Preparation Methods

The synthesis of US9127005, P2C, involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a piperidine derivative, followed by a series of reactions to introduce the necessary functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

US9127005, P2C, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

US9127005, P2C, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of US9127005, P2C, involves the inhibition of phospholipase D1 activity. By binding to the active site of the enzyme, the compound prevents the hydrolysis of phosphatidylcholine, thereby reducing the production of phosphatidic acid and choline. This inhibition affects various cellular signaling pathways and can lead to the suppression of viral replication and cancer cell proliferation .

Comparison with Similar Compounds

US9127005, P2C, can be compared with other phospholipase D1 inhibitors, such as:

Properties

Molecular Formula

C23H25F2N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

4-fluoro-N-[2-[4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]ethyl]benzamide

InChI

InChI=1S/C23H25F2N3O2/c24-18-5-1-16(2-6-18)20-15-27-22(30)23(20)9-12-28(13-10-23)14-11-26-21(29)17-3-7-19(25)8-4-17/h1-8,20H,9-15H2,(H,26,29)(H,27,30)

InChI Key

BPCQYJWHRHUHQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(CNC2=O)C3=CC=C(C=C3)F)CCNC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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